molecular formula C10H12Cl3NO2 B14809598 2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride

2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride

Cat. No.: B14809598
M. Wt: 284.6 g/mol
InChI Key: CXEMWFSTGRABAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride typically involves the esterification of 2,4-Dichloro-L-phenylalanine. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine Methyl ester hydrochloride
  • 4-Chloro-DL-phenylalanine Methyl ester hydrochloride
  • Methyl L-phenylalaninate hydrochloride

Uniqueness

2,4-Dichloro-L-phenylalanine Methyl ester hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly alters its chemical properties and reactivity compared to other phenylalanine derivatives. This makes it particularly useful in specific research applications where these unique properties are advantageous .

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

methyl 2-amino-3-(2,4-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H

InChI Key

CXEMWFSTGRABAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.